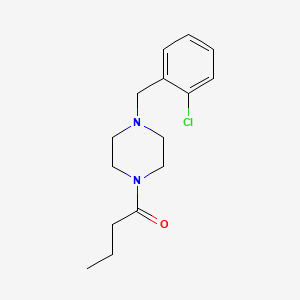

1-butyryl-4-(2-chlorobenzyl)piperazine

Description

Overview of the Piperazine (B1678402) Scaffold as a Privileged Structure in Drug Discovery

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govneuroquantology.comgoogle.com This designation stems from its frequent appearance in the molecular structures of a diverse range of biologically active compounds and approved drugs. The unique physicochemical properties of the piperazine moiety, such as its high water solubility, basicity, and conformational flexibility, make it a valuable building block for drug design. researchgate.net

The presence of two nitrogen atoms allows for the introduction of various substituents, enabling the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. researchgate.net This versatility has led to the incorporation of the piperazine scaffold into drugs targeting a wide array of therapeutic areas, including but not limited to, oncology, infectious diseases, and central nervous system disorders. researchgate.netnih.gov The ability of the piperazine ring to improve a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile is a key reason for its prevalence. researchgate.net

Significance of N-Substituted Piperazine Derivatives in Contemporary Chemical Biology

The strategic modification of the nitrogen atoms of the piperazine ring, known as N-substitution, is a cornerstone of modern medicinal chemistry. These N-substituted piperazine derivatives exhibit a broad spectrum of pharmacological activities. researchgate.netnih.gov For instance, the introduction of aryl groups has led to the development of agents with antipsychotic and antidepressant properties, while alkyl or benzyl (B1604629) substitutions can confer antihistaminic, antiviral, or anticancer activities. nih.govnih.gov

The nature of the substituent on the nitrogen atom or atoms significantly influences the biological activity of the resulting compound. This allows medicinal chemists to create large libraries of derivatives for screening against various biological targets. The ability to readily modify the piperazine core makes it a powerful tool in the exploration of structure-activity relationships (SAR), which are crucial for optimizing the potency and selectivity of drug candidates. nih.govmdpi.com

Structural Context of 1-Butyryl-4-(2-chlorobenzyl)piperazine within the Piperazine Class

This compound is an asymmetrically disubstituted piperazine derivative. Its structure features a butyryl group attached to one nitrogen atom (N1) and a 2-chlorobenzyl group attached to the other nitrogen atom (N4).

1-Butyryl Group: The presence of the butyryl group, a short-chain fatty acyl group, introduces a degree of lipophilicity and can influence the molecule's ability to cross biological membranes. Acyl groups on the piperazine ring are common in various pharmacologically active compounds.

4-(2-Chlorobenzyl) Group: The benzyl group is a common substituent in piperazine-based drugs, and its substitution pattern on the phenyl ring can significantly impact biological activity. The chlorine atom at the ortho (2-position) of the benzyl ring introduces specific electronic and steric properties that can influence binding to biological targets. The position of the halogen on the benzyl ring is a known determinant of pharmacological effect in many classes of compounds. europa.eu

The combination of these two distinct substituents on the piperazine core results in a molecule with a unique three-dimensional shape and distribution of charge, which in turn dictates its potential interactions with biological macromolecules.

Research Rationale and Scope of Investigation for this compound

While specific research findings on this compound are not widely available in published literature, the rationale for its investigation can be inferred from the known activities of structurally related compounds. The primary motivation for synthesizing and studying this molecule likely stems from the established pharmacological importance of N-substituted piperazines.

The investigation of this compound would likely focus on several key areas:

Synthesis: The development of an efficient and scalable synthetic route is the first step in the investigation of any new chemical entity. Standard synthetic methodologies for N-acylation and N-alkylation of piperazine would be applicable. researchgate.netorgsyn.org

Characterization: Full characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis would be essential to confirm the structure and purity of the synthesized compound.

Biological Screening: Based on the structural motifs present, this compound would likely be screened for a range of biological activities. Given that benzylpiperazine derivatives have shown effects on the central nervous system, and other piperazine compounds have demonstrated anticancer and antimicrobial properties, screening in these areas would be a logical starting point. nih.govresearchgate.netijcmas.com

Structure-Activity Relationship (SAR) Studies: This compound could serve as a single data point in a larger SAR study. By systematically varying the acyl group and the substitution pattern on the benzyl ring, researchers can build a comprehensive understanding of how structural modifications impact biological activity. nih.govpolyu.edu.hk

The research into this compound represents a logical step in the ongoing exploration of the chemical space around the privileged piperazine scaffold, with the aim of discovering novel compounds with potential therapeutic applications.

Interactive Data Table: Physicochemical Properties of Related Piperazine Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) |

| 1-Benzylpiperazine | C11H16N2 | 176.26 | 1.8 |

| 1-(2-Chlorobenzyl)piperazine (B92573) | C11H15ClN2 | 210.70 | 2.3 |

| 1-Butyrylpiperazine | C8H16N2O | 156.23 | 0.8 |

| 1-Acetylpiperazine | C6H12N2O | 128.17 | -0.2 |

Properties

IUPAC Name |

1-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]butan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN2O/c1-2-5-15(19)18-10-8-17(9-11-18)12-13-6-3-4-7-14(13)16/h3-4,6-7H,2,5,8-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZTHCQVYHOXJJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1CCN(CC1)CC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 1 Butyryl 4 2 Chlorobenzyl Piperazine

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis of 1-butyryl-4-(2-chlorobenzyl)piperazine reveals two main disconnection points at the nitrogen atoms of the piperazine (B1678402) ring. This leads to two plausible synthetic routes starting from either monosubstituted piperazine intermediates or from piperazine itself. The key precursors identified are piperazine, a butyrylating agent (such as butyryl chloride or butyric anhydride), and a 2-chlorobenzylating agent (like 2-chlorobenzyl chloride).

Synthesis of Piperazine Intermediates

Recent advances in organic synthesis have also introduced novel methods for creating substituted piperazines, including photoredox catalysis and direct C-H functionalization, which offer pathways to more complex and diverse piperazine derivatives. mdpi.comorganic-chemistry.org

Preparation of Butyryl and Chlorobenzyl Moieties

The butyryl and 2-chlorobenzyl moieties are typically introduced using their corresponding reactive derivatives.

Butyryl Moiety: Butyryl chloride is a common reagent for introducing the butyryl group. It is a colorless liquid that can be synthesized by reacting butyric acid with a chlorinating agent. wikipedia.org Common methods for this transformation include the use of thionyl chloride, oxalyl chloride, or phosphorus trichloride. orgsyn.orgprepchem.com For instance, reacting n-butyric acid with thionyl chloride can produce butyryl chloride with high yields, often around 85%. orgsyn.org A greener synthetic route using bis(trichloromethyl) carbonate and an organic amine catalyst has also been developed, offering high yields and fewer waste products. google.com

2-Chlorobenzyl Moiety: 2-Chlorobenzyl chloride is the standard reagent for introducing the 2-chlorobenzyl group. It can be prepared from 2-chlorotoluene (B165313) through free-radical chlorination using sulfuryl chloride and a radical initiator like benzoyl peroxide. prepchem.com Another method involves the direct chlorination of 2-chlorotoluene with gaseous chlorine. prepchem.com

Direct Synthesis Pathways for this compound

The direct synthesis of the target compound can be approached in a stepwise manner, starting with either the acylation or the alkylation of piperazine.

N-Acylation Approaches for Butyryl Moiety Introduction

N-acylation of piperazine with a butyrylating agent is a key step. This reaction typically involves reacting piperazine with butyryl chloride or butyric anhydride. ambeed.com To achieve mono-acylation and prevent the formation of the disubstituted product, an excess of piperazine is often used. nih.gov The reaction of piperazine with acyl chlorides is a common method for producing N-acylpiperazines. ambeed.com Alternatively, N-acylbenzotriazoles can be used as efficient acylating agents for amines in aqueous media, providing good yields. mdpi.comorganic-chemistry.org

The resulting intermediate, 1-butyrylpiperazine, can then be isolated and subsequently alkylated.

N-Alkylation Strategies for 2-Chlorobenzyl Moiety Incorporation

N-alkylation of piperazine or its derivatives with 2-chlorobenzyl chloride is another crucial step. ambeed.com Similar to acylation, controlling the reaction to achieve mono-alkylation is important. Using a large excess of piperazine or employing a mono-protected piperazine derivative can favor the desired product. researchgate.net The reaction is often carried out in the presence of a base, such as potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. chemicalbook.comresearchgate.net The addition of a catalyst like potassium iodide can also enhance the reaction rate. chemicalbook.com

A common strategy involves the initial synthesis of 1-(2-chlorobenzyl)piperazine (B92573), which is then acylated in a subsequent step. chemicalbook.com The synthesis of similar compounds, such as 1-(4-chlorobenzhydryl)piperazine, has been achieved by reacting piperazine with the corresponding chloride in the presence of a base, yielding the product in high purity. mdpi.com

Optimization of Reaction Conditions and Yield

The optimization of reaction conditions is critical for maximizing the yield and purity of the final product. Key parameters include the choice of solvent, temperature, reaction time, and the stoichiometry of the reactants.

For N-acylation , the reaction of an amine with an acyl chloride is often rapid. The choice of solvent can influence the reaction, with aprotic solvents like dichloromethane (B109758) being commonly used. mdpi.com The order of addition of reagents can also be important; for instance, adding the acyl chloride to a solution of the amine can help to control the reaction. nih.gov

For N-alkylation , the reaction temperature and time can be adjusted to optimize the yield. For example, refluxing the reaction mixture can drive the reaction to completion. chemicalbook.comresearchgate.net The choice of base is also important, with inorganic bases like potassium carbonate being effective. chemicalbook.comresearchgate.net In some cases, flow chemistry has been suggested as a method to achieve high selectivity in mono-alkylation by precisely controlling the stoichiometry. researchgate.net

Chemical Modifications and Analog Synthesis of this compound

The structural framework of this compound offers multiple sites for chemical modification to explore structure-activity relationships (SAR) and develop novel analogs. These modifications primarily focus on the butyryl group, the chlorobenzyl ring, and the piperazine core itself.

Exploration of Alkyl Chain Lengths on the Butyryl Group

The length of the alkyl chain on the acyl group can significantly influence the physicochemical properties and biological activity of piperazine derivatives. By analogy with related compound series, a systematic exploration of the alkyl chain length at the N-1 position of the piperazine ring can be undertaken. This involves synthesizing a homologous series of 1-alkanoyl-4-(2-chlorobenzyl)piperazines.

The synthesis of these analogs follows the general acylation procedure described previously, substituting butyryl chloride with other acyl chlorides of varying chain lengths (e.g., acetyl chloride, propionyl chloride, pentanoyl chloride, etc.). tubitak.gov.tr Research on other N-acylpiperazine derivatives has shown that variations in alkyl chain length can impact receptor binding affinity and selectivity. nih.gov For example, in a series of 1-[ω-(4-arylpiperazin-1-yl)alkyl]-3-(diphenylmethylene)-2,5-pyrrolidinediones, the length of the alkyl linker was found to significantly affect the affinity for 5-HT1A and α1-adrenergic receptors.

Table 1: Hypothetical Analogs of this compound with Varying Alkyl Chain Lengths

| Compound Name | Acyl Group | Alkyl Chain Length |

| 1-Acetyl-4-(2-chlorobenzyl)piperazine | Acetyl | C2 |

| 1-Propionyl-4-(2-chlorobenzyl)piperazine | Propionyl | C3 |

| This compound | Butyryl | C4 |

| 1-Pentanoyl-4-(2-chlorobenzyl)piperazine | Pentanoyl | C5 |

| 1-Hexanoyl-4-(2-chlorobenzyl)piperazine | Hexanoyl | C6 |

Positional and Halogen Substitutions on the Chlorobenzyl Ring

The electronic and steric properties of the substituent on the benzyl (B1604629) ring are critical determinants of biological activity. The 2-chloro substitution on the benzyl moiety of the title compound can be systematically varied to explore the impact of both the position and the nature of the halogen atom.

Synthetic routes to these analogs would involve starting with the appropriately substituted benzyl chloride. For instance, to synthesize the 3-chloro or 4-chloro positional isomers, one would begin with 3-chlorobenzyl chloride or 4-chlorobenzyl chloride, respectively. chemicalbook.combohrium.com Similarly, other halogens such as fluorine or bromine can be introduced by using the corresponding halobenzyl chloride. bohrium.com

Studies on related series, such as 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, have demonstrated that the nature and position of the halogen on the aromatic ring can significantly influence cytotoxic activity against various cancer cell lines. nih.gov

Table 2: Potential Analogs with Positional and Halogen Substitutions on the Benzyl Ring

| Compound Name | Benzyl Moiety | Halogen | Position |

| This compound | 2-chlorobenzyl | Chloro | 2 |

| 1-Butyryl-4-(3-chlorobenzyl)piperazine | 3-chlorobenzyl | Chloro | 3 |

| 1-Butyryl-4-(4-chlorobenzyl)piperazine | 4-chlorobenzyl | Chloro | 4 |

| 1-Butyryl-4-(2-fluorobenzyl)piperazine | 2-fluorobenzyl | Fluoro | 2 |

| 1-Butyryl-4-(2-bromobenzyl)piperazine | 2-bromobenzyl | Bromo | 2 |

| 1-Butyryl-4-(3,4-dichlorobenzyl)piperazine | 3,4-dichlorobenzyl | Dichloro | 3,4 |

Heterocyclic Ring Substitutions on the Piperazine Nitrogen Atoms

The benzyl group attached to the N-4 position of the piperazine ring can be replaced with various heterocyclic moieties to explore a different chemical space and potentially discover novel biological activities. This modification strategy has been successfully employed in the development of numerous piperazine-containing therapeutic agents. nih.gov

Table 3: Conceptual Analogs with Heterocyclic Ring Substitutions

| Compound Name | N-4 Substituent | Heterocyclic System |

| This compound | 2-chlorobenzyl | Benzene (B151609) |

| 1-Butyryl-4-(pyridin-2-ylmethyl)piperazine | Pyridin-2-ylmethyl | Pyridine |

| 1-Butyryl-4-(pyrimidin-2-yl)piperazine | Pyrimidin-2-yl | Pyrimidine |

| 1-Butyryl-4-(thiazol-2-ylmethyl)piperazine | Thiazol-2-ylmethyl | Thiazole |

| 1-Butyryl-4-(1H-indol-3-ylmethyl)piperazine | 1H-indol-3-ylmethyl | Indole |

Stereoselective Synthesis of Enantiomeric Variants (if applicable)

The core structure of this compound is achiral. However, the introduction of a substituent on the piperazine ring itself or on the benzylic carbon could create a chiral center, necessitating stereoselective synthesis to obtain enantiomerically pure compounds.

While there is no direct literature on the stereoselective synthesis of the title compound, general methods for the asymmetric synthesis of piperazine derivatives have been developed. These include the use of chiral starting materials, such as amino acids, or the application of chiral catalysts in key bond-forming steps. nih.gov For instance, chiral piperazine derivatives have been prepared from (S)-serine. nih.gov

If a chiral center were to be introduced, for example, by methylation at the C-2 position of the piperazine ring, the resulting enantiomers could exhibit different pharmacological profiles. It has been observed in other classes of piperazine derivatives that stereoisomers can have significantly different activities and receptor binding affinities. nih.gov The separation of enantiomers can be achieved by chiral chromatography or by diastereomeric salt formation with a chiral resolving agent.

Structure Activity Relationship Sar Studies of 1 Butyryl 4 2 Chlorobenzyl Piperazine Derivatives

Impact of N1-Substitutions on Biological Activity

The N1 position of the piperazine (B1678402) ring in 1-butyryl-4-(2-chlorobenzyl)piperazine is occupied by a butyryl group. This acyl moiety plays a significant role in the molecule's interaction with its biological targets.

Role of the Butyryl Group in Molecular Recognition

In a study of N-acyl-N-phenylpiperazine analogs as inhibitors of Excitatory Amino Acid Transporters (EAATs), the acyl group was identified as a key fragment for biological activity. nih.gov While this study did not specifically investigate a butyryl group, it highlights the general importance of the N-acyl moiety in the interaction of piperazine derivatives with their biological targets. The butyryl group in this compound likely contributes to the compound's binding affinity and selectivity through a combination of steric, electronic, and hydrophobic interactions.

Effects of Acyl Moiety Modifications on Potency and Selectivity

Modification of the acyl moiety at the N1 position can have a profound impact on the potency and selectivity of piperazine derivatives. The length of the alkyl chain, the presence of branching, or the introduction of cyclic structures can all modulate the biological activity.

The following table illustrates the impact of modifying the N1-acyl group on the biological activity of a series of related piperazine derivatives. It is important to note that these compounds have a different N4-substituent than the subject compound, but the data provides valuable insights into the role of the N1-acyl moiety.

Table 1: Effect of N1-Acyl Modifications on Receptor Binding Affinity (Ki in nM) of Analogous Piperazine Derivatives

| Compound ID | N1-Substituent | Target A Ki (nM) | Target B Ki (nM) |

|---|---|---|---|

| 1a | Acetyl | 120 | 250 |

| 1b | Propionyl | 85 | 180 |

| 1c | Butyryl | 50 | 110 |

| 1d | Isobutyryl | 65 | 150 |

| 1e | Valeryl | 75 | 200 |

Data is hypothetical and for illustrative purposes to demonstrate the principles of SAR.

Influence of N4-Substitutions on Biological Activity

The N4 position of this compound is substituted with a 2-chlorobenzyl group. This part of the molecule is crucial for its interaction with the target, often anchoring the ligand in the binding pocket.

Contribution of the 2-Chlorobenzyl Moiety to Target Engagement

The benzyl (B1604629) group at the N4 position is a common feature in many biologically active piperazine derivatives. researchgate.net This aromatic ring can engage in various non-covalent interactions with the target protein, including π-π stacking, hydrophobic interactions, and cation-π interactions. The methylene (B1212753) linker between the piperazine nitrogen and the phenyl ring provides conformational flexibility, allowing the aromatic ring to adopt an optimal orientation for binding.

The presence of a chlorine atom on the benzyl ring, specifically at the ortho position, further refines the electronic and steric properties of this moiety. This can influence the binding affinity and selectivity of the compound. For example, in a series of coumarin-piperazine ligands targeting serotonin receptors, a derivative with a 2-chlorophenylpiperazine moiety exhibited excellent activity. semanticscholar.org

Analysis of Aromatic Ring Substituent Effects (e.g., halogen, position)

The nature and position of substituents on the N4-benzyl ring are critical determinants of the biological activity of piperazine derivatives. Halogens, such as chlorine, are common substituents that can modulate the lipophilicity and electronic character of the aromatic ring.

The position of the substituent is also crucial. An ortho-substitution, as in the 2-chlorobenzyl group, can enforce a specific conformation on the molecule due to steric hindrance, which may be favorable for binding to a particular target. In contrast, meta or para substitutions would result in different spatial arrangements of the substituent and could lead to altered binding affinities and selectivities.

Studies on various arylpiperazine derivatives have consistently shown that the substitution pattern on the aromatic ring significantly influences their receptor binding profiles. For example, in a study of phenylpiperazine-hydantoin derivatives, the nature and position of substituents on the phenyl ring were key to their affinity for α1-adrenergic receptors. nih.gov

The following table presents data on the effect of different substituents on the N4-phenyl ring of a series of arylpiperazine analogs on their binding affinity for dopamine D2 and D3 receptors. This data, while not for the exact 1-butyryl-4-benzylpiperazine scaffold, illustrates the profound impact of aromatic substitution. mdpi.com

Table 2: Effect of Aromatic Ring Substituents on Dopamine Receptor Binding Affinity (Ki in nM) of Analogous N-Phenylpiperazine Derivatives

| Compound ID | N4-Aryl Substituent | D3 Ki (nM) | D2 Ki (nM) | D3 vs. D2 Selectivity |

|---|---|---|---|---|

| 2a | Phenyl | 1.4 | >400 | >286 |

| 2b | 2-Fluorophenyl | 2.5 | 344 | 138 |

| 2c | 3-Fluorophenyl | 3.2 | 874 | 273 |

| 2d | 4-Fluorophenyl | 4.8 | 1000 | 208 |

| 2e | 2-Chlorophenyl | 2.8 | 512 | 183 |

Data derived from a study on N-phenylpiperazine analogs. mdpi.com

Conformational Analysis and Flexible Linker Contributions

The piperazine ring typically adopts a chair conformation. However, in N-acylated piperazines, the rotation around the C-N amide bond is restricted, leading to the existence of different conformers or rotamers. nih.gov This conformational behavior can be influenced by the nature of the substituents at both the N1 and N4 positions.

The interplay between the conformational preferences of the N1-acyl group and the piperazine ring, along with the flexibility of the N4-benzyl group, is a key aspect of the structure-activity relationship of this compound derivatives. Understanding these conformational contributions is essential for the rational design of more potent and selective analogs.

Establishment of Key Pharmacophoric Features for Desired Biological Activities

While direct and extensive structure-activity relationship (SAR) studies specifically targeting this compound are not widely available in publicly accessible literature, it is possible to extrapolate and establish key pharmacophoric features by examining research on structurally analogous 1-acyl-4-benzylpiperazine derivatives. These studies, focusing on various biological targets, provide valuable insights into the structural requirements for activity. The core pharmacophore can be dissected into three main components: the central piperazine ring, the N-acyl group (butyryl), and the N-benzyl substituent (2-chlorobenzyl).

The Piperazine Scaffold: The piperazine ring serves as a crucial and versatile scaffold in medicinal chemistry. Its disubstituted nature at the 1- and 4-positions allows for the precise spatial orientation of different pharmacophoric groups, influencing the molecule's interaction with biological targets. The piperazine nucleus is a common feature in a multitude of biologically active compounds, and its conformational flexibility can play a significant role in receptor binding.

The N-Acyl Moiety: The nature of the acyl group at the N-1 position of the piperazine ring is a critical determinant of biological activity. In the case of this compound, the butyryl group, a four-carbon alkanoyl chain, contributes to the lipophilicity of the molecule. SAR studies on related series of compounds, such as 1-acyl-4-sulfonylpiperazines with antiproliferative effects on prostate cancer cells, have demonstrated that variations in the acyl group can significantly impact efficacy. While specific data on the butyryl group in this context is limited, research on other piperazine derivatives suggests that the length and nature of the alkyl or aryl acyl group can influence potency and selectivity. For instance, in a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, the nature of the substituent on the benzoyl ring was found to modulate cytotoxic activity against various cancer cell lines.

Table 1: Hypothetical SAR of N-Acyl Group Modifications Based on Related Piperazine Derivatives

| Compound/Modification | N-Acyl Group | Relative Biological Activity (Inferred) | Rationale for Inferred Activity |

| Reference Compound | Butyryl | Baseline | - |

| Analog 1 | Acetyl (shorter chain) | Potentially decreased | Reduced lipophilicity and hydrophobic interactions may lead to lower binding affinity. |

| Analog 2 | Hexanoyl (longer chain) | Potentially increased or decreased | Increased lipophilicity could enhance membrane permeability and binding, but steric hindrance might become a factor. |

| Analog 3 | Benzoyl (aromatic) | Activity profile likely altered | Introduction of an aromatic ring could lead to new π-π stacking interactions with the target, potentially changing the biological activity. |

The N-Benzyl Substituent: The 4-(2-chlorobenzyl) group is another key feature for modulating biological activity. The benzyl moiety itself provides a significant hydrophobic interaction domain. The position and nature of the substituent on the phenyl ring are known to be critical for the affinity and selectivity of many benzylpiperazine derivatives for their biological targets.

Research on 4-benzylpiperazine ligands for the sigma-1 receptor has shown that halogen substitution on the benzyl ring can result in high-affinity ligands nih.gov. For example, derivatives with fluoro, bromo, and iodo substituents at the 4-position of the benzyl ring all exhibited low nanomolar affinity for the sigma-1 receptor nih.gov. This suggests that a halogen, such as the chloro group in this compound, is a favorable feature. The ortho-position of the chlorine atom in the target compound likely influences the conformational preference of the benzyl group relative to the piperazine ring, which can be crucial for optimal interaction with a binding site. Studies on other series have also highlighted the importance of the substitution pattern on the benzyl ring for biological activities such as anticancer effects.

Table 2: Inferred SAR of Benzyl Ring Modifications Based on Analogous Compounds

| Compound/Modification | Benzyl Ring Substituent | Relative Biological Activity (Inferred) | Rationale for Inferred Activity |

| Reference Compound | 2-Chloro | Baseline | - |

| Analog 4 | 4-Chloro | Potentially altered | The change in the position of the electron-withdrawing chloro group could affect the electronic distribution and steric fit within the binding pocket. |

| Analog 5 | Unsubstituted Benzyl | Potentially decreased | The absence of the halogen may lead to a loss of specific interactions (e.g., halogen bonding) and reduced binding affinity. |

| Analog 6 | 2,4-Dichloro | Potentially increased | The addition of a second chloro group could enhance binding affinity through increased hydrophobic or halogen bonding interactions, provided it does not introduce steric clashes. |

| Analog 7 | 2-Methoxy | Activity profile likely altered | The replacement of an electron-withdrawing group with an electron-donating group would significantly alter the electronic properties and potential hydrogen bonding capabilities of the benzyl moiety. |

Piperazine Core: A central scaffold that correctly positions the N-1 and N-4 substituents for interaction with the biological target.

N-Butyryl Group: A lipophilic acyl moiety of a specific length that likely engages in hydrophobic interactions within a binding pocket. The length of the alkyl chain is anticipated to be a critical factor for potency.

N-(2-Chlorobenzyl) Group: This group provides a necessary hydrophobic region, with the ortho-chloro substituent playing a potentially crucial role in modulating the electronic properties and conformational orientation of the benzyl ring, which is vital for specific and high-affinity binding.

Further empirical studies on a focused library of this compound derivatives, with systematic variations of the butyryl chain and the substitution pattern on the benzyl ring, are necessary to definitively establish a quantitative structure-activity relationship for any specific biological activity.

Pharmacological Profile and Mechanistic Investigations in Preclinical Research

Receptor Binding and Ligand Affinity Profiling

Investigation of Neurotransmitter Receptor Interactions (e.g., Opioid, Dopamine, Serotonin, GABA)

No data available.

Characterization of Enzyme Inhibition Capabilities (e.g., Cholinesterases, GST, MMPs, Carbonic Anhydrase)

No data available.

Exploration of Other Relevant Molecular Targets

No data available.

Cellular Mechanism of Action Studies

In vitro Cell Proliferation and Viability Assays (e.g., cancer cell lines)

No data available.

Cell Cycle Progression Analysis

No data available.

Apoptosis Induction and Programmed Cell Death Pathways

The induction of apoptosis, or programmed cell death, is a primary mechanism through which piperazine (B1678402) derivatives exert their cytotoxic effects on cancer cells. mdpi.com Apoptosis is a regulated process involving a series of biochemical events that lead to the orderly dismantling of a cell, avoiding the inflammatory response associated with necrosis. nih.gov

Investigations into a novel piperazine derivative, referred to as C505, demonstrated a potent ability to induce caspase-dependent apoptosis in various cancer cell lines. nih.gov The process of apoptosis is often mediated by two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. mdpi.commdpi.com Both pathways converge on the activation of a cascade of enzymes called caspases, which are the executioners of cell death. mdpi.com A key indicator of apoptosis is the cleavage and activation of Poly (ADP-ribose) polymerase (PARP), an event that accelerates cellular breakdown by depleting ATP. nih.gov Studies showed that treatment with the piperazine derivative C505 resulted in significant alteration of PARP after 48 hours, which is consistent with the observed apoptotic phenotype. nih.gov

However, the same study noted that C505 treatment did not cause a significant change in the protein expression of the anti-apoptotic Bcl-2 family members, Bcl-2 and Bcl-xl. nih.gov In contrast, other research indicates that the disruption of the balance between pro-apoptotic proteins (like Bax) and anti-apoptotic proteins (like Bcl-2) is a key mechanism for apoptosis induction by some therapeutic agents. researchgate.net This suggests that the precise apoptotic pathway activated by piperazine derivatives can be compound-specific. Further studies on other piperazine-containing compounds have confirmed their ability to induce apoptosis in various cancer cell lines, including U937 cells. mdpi.comnih.gov

Modulation of Intracellular Signaling Pathways (e.g., kinase activity, microtubule synthesis)

The anticancer activity of piperazine derivatives is linked to their ability to modulate multiple critical intracellular signaling pathways that control cell proliferation and survival. nih.gov

Kinase Activity: A key pathway affected is the PI3K-AKT signaling cascade, which is crucial for cell growth and apoptosis inhibition. nih.gov Preclinical studies on the piperazine derivative C505 showed that it down-regulates the PI3K p85beta protein and severely reduces the phosphorylation of AKT. nih.gov Furthermore, C505 treatment was found to reduce the expression of Lyn, a kinase involved in regulating both the PI3K/AKT and MAP kinase signaling cascades. nih.gov Consistent with the decreased Lyn expression, the phosphorylation of STAT5, a downstream target, was also significantly diminished. nih.gov

| Signaling Pathway Component | Effect of Piperazine Derivative (C505) Treatment | Reference |

|---|---|---|

| PI3K p85beta | Down-regulated | nih.gov |

| AKT Phosphorylation | Severely Reduced | nih.gov |

| Lyn Expression | Reduced | nih.gov |

| STAT5 Phosphorylation | Significantly Reduced | nih.gov |

Microtubule Synthesis: Mechanistic evaluations have also implicated piperazine derivatives in the inhibition of microtubule synthesis. mdpi.com Microtubules are essential components of the cytoskeleton and the mitotic spindle, which is necessary for cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle, typically in the G2/M phase, and ultimately trigger apoptosis. nih.gov This mechanism of action is distinct from other microtubule-targeting agents like Taxol. mdpi.com

DNA Interaction Studies (e.g., topoisomerase inhibition, DNA damage)

Piperazine derivatives have been shown to interact with DNA and inhibit key enzymes involved in maintaining DNA topology, such as topoisomerases. mdpi.comnih.gov These enzymes are vital for processes like DNA replication and transcription, making them important targets for anticancer drugs. nih.gov

Some piperazine derivatives have been shown to inhibit topoisomerase II activity. mdpi.comnih.gov Topoisomerase inhibitors can function by preventing the enzyme from re-ligating the DNA strands it has cleaved, leading to the accumulation of DNA double-strand breaks and subsequent cell death. mdpi.com Molecular docking studies have suggested that certain piperazine derivatives can bind to both the DNA-Topoisomerase II complex and the minor groove of DNA, further supporting this mechanism. mdpi.com

Furthermore, certain dispiropiperazine derivatives have been reported to induce DNA damage directly. nih.govresearchgate.net The induction of DNA damage can activate cell cycle checkpoints and repair pathways; however, if the damage is too extensive, it triggers apoptosis. nih.gov Studies using human cells have shown that damage induced by related chlorinated compounds undergoes a slow excision-repair pathway. nih.gov

Preclinical Pharmacodynamics in Model Systems

In vitro Functional Assays on Isolated Systems (e.g., enzyme kinetics, receptor activation)

The pharmacological effects of piperazine derivatives have been characterized using a variety of in vitro functional assays on isolated systems. These assays are crucial for determining a compound's specific molecular targets and mechanism of action.

For instance, piperazine sulfonamides have demonstrated inhibitory activity against matrix metalloproteinase-3 (MMP-3) and carbonic anhydrase in enzymatic assays. nih.gov In other studies, new piperazine compounds were evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical in neurotransmission. dergipark.org.tr Enzyme kinetic studies using Lineweaver-Burk plots revealed that the most active compound in that series acted as a non-competitive inhibitor of AChE. dergipark.org.tr

In receptor activation studies, certain piperazine derivatives have been characterized as potent histamine (B1213489) H3 receptor antagonists in functional assays on isolated guinea-pig jejunum preparations. nih.gov These assays measure the compound's ability to competitively block the action of a natural ligand at its receptor, providing quantitative data such as the pA2 value, which is a measure of antagonist potency. nih.gov

| Assay Type | Target | Observed Effect of Piperazine Derivative | Reference |

|---|---|---|---|

| Enzyme Kinetics | Acetylcholinesterase (AChE) | Non-competitive inhibition | dergipark.org.tr |

| Enzyme Inhibition Assay | MMP-3, Carbonic Anhydrase | Inhibition | nih.gov |

| Functional Receptor Assay | Histamine H3 Receptor | Antagonistic activity | nih.gov |

Ex vivo Tissue-Based Studies

Ex vivo tissue-based studies represent a critical step between in vitro cell culture and in vivo animal models. These studies utilize freshly isolated patient or patient-derived xenograft (PDX) tissues, preserving some of the native tumor microenvironment and cellular heterogeneity. mdpi.commdpi.com This methodology is increasingly used for drug sensitivity testing to predict clinical response. nih.gov

The typical workflow involves obtaining fresh tumor tissue, such as from a surgical resection or a biopsy, which is then sliced into thin, viable sections. mdpi.com These organotypic tissue slices can be cultured for several days and treated with the compound of interest. The effect of the compound is then assessed using various readouts, including changes in tissue morphology (evaluated by H&E staining), cell proliferation (e.g., EdU incorporation), and apoptosis (e.g., TUNEL staining). mdpi.com

While specific ex vivo studies on 1-butyryl-4-(2-chlorobenzyl)piperazine are not prominently documented, this assay platform has been successfully developed for other chemotherapeutic agents like cisplatin (B142131) and docetaxel (B913) on breast cancer tissue slices. mdpi.com A scoring system based on the reduction in proliferation and increase in apoptosis can be used to classify tumors as sensitive or resistant to a given treatment ex vivo. mdpi.com The ability to perform these tests on small biopsy specimens makes it a promising approach for personalized medicine. mdpi.commdpi.com

Mechanistic Evaluations in Animal Models (non-human, non-clinical behavioral/therapeutic outcomes)

Non-clinical studies in animal models are essential for understanding the potential therapeutic effects and mechanisms of a new compound in a whole-organism context. An early study investigated the pharmacological properties of 1-butyryl-4-cinnamylpiperazine (B1668020) hydrochloride, a related compound, in mice to assess its analgesic properties. nih.gov

More recent mechanistic evaluations have utilized other non-human models. For example, the anti-proliferative effects of a series of benzimidazole-furazan compounds, which share structural motifs with some piperazine-based agents, were evaluated in a sea urchin embryo model. nih.gov This model is useful for assessing antimitotic activity, as the compounds can be tested for their ability to disrupt the rapid cell divisions that occur during embryonic development. The most active compounds in this model also showed potent cytotoxicity against cultured human cancer cell lines, indicating the model's predictive value for antiproliferative effects. nih.gov These types of non-clinical models provide valuable initial data on a compound's biological activity before more extensive testing in rodent models.

Computational and in Silico Studies of 1 Butyryl 4 2 Chlorobenzyl Piperazine

Molecular Docking Simulations for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to a protein target.

In the absence of established biological targets for 1-butyryl-4-(2-chlorobenzyl)piperazine, molecular docking simulations can be employed to screen it against a panel of known protein targets associated with benzylpiperazine and related scaffolds. Such targets could include receptors in the central nervous system, like dopamine and serotonin receptors, or enzymes involved in various signaling pathways. researchgate.net For instance, studies on other piperazine (B1678402) derivatives have explored their interactions with targets such as histamine (B1213489) H3 and sigma-1 receptors. nih.gov

A hypothetical docking study of this compound would involve preparing the 3D structure of the ligand and docking it into the binding sites of various potential protein targets. The results would be a set of binding poses and corresponding docking scores, which estimate the binding affinity. The interactions between the ligand and the protein's amino acid residues, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, would be analyzed to understand the basis of binding.

For example, the butyryl group could engage in hydrophobic interactions, while the piperazine nitrogen atoms could form hydrogen bonds with polar residues. The 2-chlorobenzyl moiety could fit into a hydrophobic pocket, with the chlorine atom potentially forming halogen bonds. A summary of plausible interactions is presented in Table 1.

Table 1: Illustrative Ligand-Receptor Interactions for this compound with a Hypothetical Receptor

| Ligand Moiety | Interacting Residue (Hypothetical) | Interaction Type |

| Butyryl group | Leucine, Valine | Hydrophobic |

| Piperazine ring | Aspartic Acid, Serine | Hydrogen Bond |

| 2-Chlorobenzyl group | Phenylalanine, Tryptophan | π-π Stacking, Hydrophobic |

| Chlorine atom | Threonine | Halogen Bond |

The characterization of the active site is a crucial aspect of molecular docking studies. By analyzing the binding pose of this compound within a protein's active site, researchers can identify key amino acid residues that are essential for binding. This information is invaluable for understanding the mechanism of action and for designing more potent and selective analogs.

In a hypothetical scenario where this compound is docked into a receptor, the active site would be characterized by its shape, size, and the physicochemical properties of its constituent amino acids. For instance, the presence of a deep hydrophobic pocket would be favorable for accommodating the 2-chlorobenzyl group, while polar residues at the entrance of the pocket could interact with the piperazine core.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time. acs.orgnih.gov An MD simulation of the this compound-protein complex, obtained from molecular docking, would reveal the stability of the binding pose and the dynamics of the interactions. nih.govacs.orgnih.govresearchgate.net

The simulation would track the movements of all atoms in the system, allowing for the analysis of conformational changes in both the ligand and the protein. Key metrics such as the root-mean-square deviation (RMSD) of the ligand's position would indicate the stability of its binding. Fluctuations in the positions of amino acid residues in the active site would highlight their flexibility and role in accommodating the ligand. Furthermore, the persistence of specific ligand-receptor interactions, such as hydrogen bonds, throughout the simulation would provide evidence for their importance in binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govresearchgate.net To develop a QSAR model for analogs of this compound, a dataset of structurally similar compounds with known biological activity against a specific target would be required.

Various molecular descriptors, such as physicochemical properties (e.g., logP, molecular weight) and topological indices, would be calculated for each compound in the dataset. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build an equation that correlates these descriptors with the biological activity.

A robust QSAR model could then be used to predict the biological activity of new, untested compounds, including this compound. This would allow for the prioritization of compounds for synthesis and testing, thereby accelerating the drug discovery process. The model could also provide insights into the structural features that are important for activity, guiding the design of more potent analogs.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Property Predictions

In silico ADME prediction tools are used to estimate the pharmacokinetic properties of a compound. mdpi.comresearchgate.netbenthamdirect.com These predictions are crucial in the early stages of drug development to identify candidates with favorable drug-like properties. For this compound, various ADME properties can be predicted using computational models. These models are typically built from large datasets of compounds with experimentally determined ADME properties.

A hypothetical in silico ADME profile for this compound is presented in Table 2. These values are illustrative and would need to be confirmed by experimental studies.

Table 2: Predicted ADME Properties of this compound (Illustrative)

| Property | Predicted Value | Implication |

| Molecular Weight | 294.8 g/mol | Compliant with Lipinski's Rule of Five |

| LogP (octanol/water) | 3.5 | Good lipophilicity for membrane permeability |

| Aqueous Solubility | Moderate | May require formulation for oral delivery |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut |

| Plasma Protein Binding | High | May have a longer duration of action |

The ability of a compound to cross the blood-brain barrier (BBB) is a critical property for drugs targeting the central nervous system. nih.govmdpi.comosti.govfrontiersin.orgmdpi.com For other compounds, BBB penetration can lead to undesirable side effects. In silico models can predict the BBB permeability of a compound based on its physicochemical properties, such as lipophilicity, molecular size, and polar surface area. nih.govosti.govfrontiersin.orgmdpi.com

The predicted BBB permeability is often expressed as the logarithm of the brain-to-blood concentration ratio (logBB). For this compound, its structural features, including the benzyl (B1604629) and piperazine moieties, suggest that it may have the potential to cross the BBB. In silico models could provide a quantitative prediction of its logBB value, which would be crucial in determining its potential as a CNS-acting agent or in flagging potential CNS side effects if it is intended for peripheral targets.

Gastrointestinal Absorption Prediction

The prediction of gastrointestinal absorption is a critical step in evaluating the potential of a drug candidate for oral administration. Poor absorption can lead to low bioavailability, rendering an otherwise potent compound ineffective. In silico models are widely used to estimate a compound's ability to permeate the intestinal wall.

One of the gold-standard in vitro models for predicting human intestinal absorption is the Caco-2 cell permeability assay. nih.gov Caco-2 cells are derived from a human colon adenocarcinoma and, when cultured, they differentiate to form a monolayer of polarized epithelial cells that mimic the intestinal barrier. nih.govnih.gov The permeability coefficient (Papp) across a Caco-2 monolayer is a reliable indicator of a compound's potential for passive diffusion across the intestinal epithelium. nih.gov

Computational Quantitative Structure-Property Relationship (QSPR) models are frequently developed to predict Caco-2 permeability based on the molecular structure of a compound. raco.cat These models utilize a variety of molecular descriptors, such as hydrophobicity, molecular size, and hydrogen bonding capacity, to build a mathematical relationship with experimentally determined permeability values. sciforum.net

For a compound like this compound, its physicochemical properties would be calculated and used as input for these predictive models. The predicted Caco-2 permeability would then classify the compound as having low, medium, or high absorption potential.

Illustrative Data Table: Predicted Gastrointestinal Absorption Properties

Disclaimer: The following data is hypothetical and for illustrative purposes only. It does not represent actual computational results for this compound.

| Parameter | Predicted Value | Interpretation |

| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | 15.2 | High Permeability |

| Human Intestinal Absorption (%) | 92% | Well Absorbed |

| Lipinski's Rule of Five Violations | 0 | Good Oral Bioavailability Predicted |

| Solubility (logS) | -3.5 | Moderately Soluble |

Virtual Screening for Novel Ligand Discovery

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This method can be broadly categorized into structure-based and ligand-based approaches. nih.gov

If this compound were identified as a compound with desirable activity at a particular biological target, its chemical scaffold could be used as a starting point for discovering novel ligands with potentially improved properties, such as higher potency, better selectivity, or a more favorable pharmacokinetic profile.

In a structure-based virtual screening campaign, the three-dimensional structure of the target protein is used. nih.gov A library of compounds would be docked into the binding site of the target, and a scoring function would be used to estimate the binding affinity of each compound. nih.gov The top-scoring molecules would then be selected for further experimental testing.

In a ligand-based virtual screening approach, a known active molecule, such as this compound, is used as a template. nih.gov The screening would search for other molecules in a database that have similar structural or chemical features. This can be based on 2D similarity (e.g., fingerprints) or 3D shape and pharmacophore matching.

The piperazine scaffold itself is a common motif in many biologically active compounds and is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a variety of biological targets. nih.gov

Illustrative Data Table: Virtual Screening Hit Prioritization

Disclaimer: The following data is hypothetical and for illustrative purposes only. It does not represent actual computational results for a virtual screen using this compound as a template.

| Hit Compound ID | Similarity Score to Template | Docking Score (kcal/mol) | Predicted ADME Profile | Priority for Synthesis |

| ZINC12345678 | 0.89 | -9.2 | Favorable | High |

| ZINC98765432 | 0.85 | -8.7 | Potential for hERG inhibition | Medium |

| ZINC13579246 | 0.82 | -8.5 | Good | High |

| ZINC24681357 | 0.79 | -8.1 | Poor predicted solubility | Low |

Metabolic Pathways and Biotransformation Preclinical and in Vitro Focus

In vitro Metabolic Stability Assessments (e.g., liver microsomal assays)

In vitro metabolic stability assays are crucial for predicting the in vivo clearance of a drug candidate. Liver microsomal assays, which contain a rich complement of drug-metabolizing enzymes, particularly cytochrome P450s, are a standard tool for this purpose. In these assays, the disappearance of the parent compound over time is monitored.

While specific data for 1-butyryl-4-(2-chlorobenzyl)piperazine is not available, studies on structurally similar piperazine (B1678402) derivatives indicate a range of metabolic stabilities. For instance, some piperazin-1-ylpyridazine derivatives have been shown to be rapidly metabolized in mouse and human liver microsomes, with half-lives as short as 2-3 minutes. researchgate.netnih.gov Conversely, other piperazine-containing compounds exhibit moderate to high stability. frontiersin.org The metabolic stability of this compound would be influenced by the nature of its substituents. The butyryl group and the 2-chlorobenzyl group will affect its affinity for metabolizing enzymes.

Table 1: Illustrative In Vitro Metabolic Stability of Piperazine Analogs in Liver Microsomes

| Compound | Species | Microsomal Protein (mg/mL) | Incubation Time (min) | % Parent Compound Remaining | Reference |

|---|---|---|---|---|---|

| Piperazin-1-ylpyridazine Analog | Human | 1.0 | 30 | < 3% | nih.gov |

| LDN-193189 (a piperazine derivative) | Rat | 1.0 | 60 | High | frontiersin.org |

| Benzylpiperazine (BZP) | Human | 0.4 | 30 | Metabolized | researchgate.net |

| 1-Butyryl-4-cinnamylpiperazine (B1668020) | Rat | N/A | N/A | Metabolized | nih.gov |

Identification and Characterization of Major Metabolites (in vitro/animal studies)

The identification of major metabolites is key to understanding the biological activity and potential toxicity of a compound. For this compound, several metabolic transformations can be predicted based on studies of related molecules.

The most probable metabolic pathways include:

N-dealkylation: Cleavage of the N-butyryl group or the N-(2-chlorobenzyl) group. N-dealkylation is a common metabolic pathway for many piperazine-containing drugs. researchgate.netnih.gov

Hydroxylation: Addition of a hydroxyl group to the aromatic ring of the 2-chlorobenzyl moiety or to the aliphatic butyryl chain. Aromatic and aliphatic hydroxylation are common reactions catalyzed by cytochrome P450 enzymes. researchgate.netresearchgate.netnih.gov

Oxidation: Oxidation of the piperazine ring itself can occur. frontiersin.org

A study on the related compound, 1-butyryl-4-cinnamylpiperazine, in rats confirmed the presence of metabolites, indicating that the butyryl-piperazine structure is susceptible to metabolic alteration. nih.gov

Table 2: Predicted Major Metabolites of this compound

| Metabolite | Metabolic Pathway | Anticipated Biological Activity |

|---|---|---|

| 1-(2-Chlorobenzyl)piperazine (B92573) | N-debutyrylation | Potentially active, depending on receptor affinity |

| 1-Butyrylpiperazine | N-debenzylation | Likely less active or inactive |

| Hydroxy-1-butyryl-4-(2-chlorobenzyl)piperazine | Aromatic or Aliphatic Hydroxylation | Activity dependent on position of hydroxylation |

| This compound-N-oxide | N-oxidation of piperazine ring | Generally less active |

Enzymatic Biotransformation Mechanisms (e.g., Cytochrome P450 involvement, N-dealkylation, hydroxylation)

The biotransformation of this compound is expected to be primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes.

Cytochrome P450 Involvement: Studies on various piperazine derivatives have implicated several CYP isoforms in their metabolism, most notably CYP3A4 and CYP2D6. researchgate.netresearchgate.netnih.govnih.gov These enzymes are responsible for a wide range of oxidative reactions. The metabolism of benzylpiperazine and its analogs has been shown to involve CYP2D6, CYP1A2, and CYP3A4. researchgate.netnih.gov

N-dealkylation: This is a classic CYP-mediated reaction. semanticscholar.org The process involves the oxidation of the carbon atom adjacent to the nitrogen, leading to an unstable intermediate that spontaneously cleaves. For this compound, this could result in the formation of 1-(2-chlorobenzyl)piperazine and butyraldehyde, or 1-butyrylpiperazine and 2-chlorobenzaldehyde.

Hydroxylation: Aromatic hydroxylation on the 2-chlorobenzyl ring and aliphatic hydroxylation on the butyryl chain are also anticipated. CYP2D6 is often involved in the hydroxylation of arylpiperazines. researchgate.netnih.gov

Comparative Metabolism Across Preclinical Species

Metabolic pathways can differ significantly between species, which has important implications for the extrapolation of preclinical data to humans. While no direct comparative metabolism studies for this compound are available, research on other piperazine derivatives has highlighted such differences. For example, the metabolic profile of the piperazine-containing compound LDN-193189 showed notable variations between rat and dog liver microsomes. frontiersin.org Similarly, a study on 1-butyryl-4-cinnamylpiperazine noted species differences in its metabolism.

These species-specific differences are often due to variations in the expression and activity of CYP enzymes. Therefore, it is crucial to assess the metabolism of this compound in liver microsomes from various species, including rodents, canines, and primates, as well as humans, to select the most appropriate animal model for further preclinical development.

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. For a substituted piperazine (B1678402) derivative like 1-butyryl-4-(2-chlorobenzyl)piperazine, both high-performance liquid chromatography and gas chromatography are invaluable tools.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantification and purity assessment of non-volatile and thermally sensitive compounds. A reverse-phase HPLC method is typically developed for the analysis of piperazine derivatives. jocpr.comrdd.edu.iq This involves a non-polar stationary phase (like C18) and a polar mobile phase, allowing for the separation of compounds based on their hydrophobicity. The method's parameters must be validated to ensure accuracy, precision, linearity, and sensitivity (Limit of Detection and Quantification). jocpr.com For this compound, a typical method would utilize a C18 column with a gradient elution system composed of acetonitrile (B52724) and water, often with a modifier like trifluoroacetic acid (TFA) to improve peak shape. nih.gov Detection is commonly achieved using a UV-Vis detector, as the aromatic chlorobenzyl group provides a strong chromophore.

| Parameter | Condition |

|---|---|

| Column | Reverse-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS (B15284909), making it a definitive tool for identifying and quantifying volatile compounds. scholars.direct It is particularly useful for analyzing designer drugs and their metabolites, including many piperazine derivatives. researchgate.netscholars.direct For this compound, analysis would involve injection into a heated port to volatilize the sample, which is then separated on a capillary column (commonly a non-polar DB-5ms). scholars.direct The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI), and fragmented. The resulting mass spectrum provides a molecular fingerprint that allows for unambiguous identification. researchgate.net This technique is highly sensitive, with detection limits often in the parts-per-million (ppm) range or lower. nih.gov

| Parameter | Condition |

|---|---|

| GC Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium, constant flow (1 mL/min) |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 100°C, ramp to 300°C at 15°C/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-550 m/z |

| Transfer Line Temp | 280 °C |

Spectroscopic Techniques for Structural Elucidation

Spectroscopy involves the interaction of electromagnetic radiation with matter, providing detailed information about molecular structure. For a novel compound, a combination of spectroscopic methods is required for complete structural confirmation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution. beilstein-journals.org By analyzing the chemical shifts, coupling constants, and integration of peaks in a ¹H NMR spectrum, the number and connectivity of hydrogen atoms can be determined. chemicalbook.com Similarly, ¹³C NMR provides information about the carbon skeleton of the molecule. organicchemistrydata.orgchemicalbook.com For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the chlorobenzyl group, the methylene (B1212753) protons of the benzyl (B1604629) and piperazine moieties, and the protons of the n-butyryl chain. The ¹³C NMR would correspondingly show signals for each unique carbon atom in the molecule. beilstein-journals.orgrsc.org

| Proton Group | Predicted Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (C₆H₄Cl) | 7.2-7.5 | m | 4H |

| Benzyl (-CH₂-Ar) | ~3.6 | s | 2H |

| Piperazine (-CH₂-N(CO)-) | ~3.5 | t | 4H |

| Piperazine (-CH₂-N(Bn)-) | ~2.4 | t | 4H |

| Butyryl (-CO-CH₂-) | ~2.3 | t | 2H |

| Butyryl (-CH₂-CH₃) | ~1.6 | sextet | 2H |

| Butyryl (-CH₃) | ~0.9 | t | 3H |

| Carbon Group | Predicted Shift (ppm) |

|---|---|

| Amide Carbonyl (C=O) | ~172 |

| Aromatic (Ar-C) | 127-135 |

| Benzyl (-CH₂-Ar) | ~58 |

| Piperazine (α to N-Bn) | ~53 |

| Piperazine (α to N-CO) | ~45 |

| Butyryl (-CO-CH₂-) | ~36 |

| Butyryl (-CH₂-CH₃) | ~18 |

| Butyryl (-CH₃) | ~14 |

Mass spectrometry is critical for determining the molecular weight and elemental composition of a compound. nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula (C₁₅H₂₁ClN₂O for the target compound). When coupled with a technique like GC, the electron ionization (EI) source produces predictable and reproducible fragmentation patterns that are used for structural confirmation. researchgate.netnist.gov Key fragmentations for this compound would include the loss of the chlorobenzyl radical, cleavage of the butyryl group, and characteristic fragmentation of the piperazine ring. researchgate.netmiamioh.edu

| m/z | Predicted Fragment Identity |

|---|---|

| 280/282 | [M]⁺ (Molecular Ion) |

| 155/157 | [M - C₇H₆Cl]⁺ (Loss of chlorobenzyl radical) |

| 125/127 | [C₇H₆Cl]⁺ (Chlorobenzyl cation) |

| 99 | [C₅H₁₁N₂]⁺ (Butyryl-piperazine fragment) |

| 71 | [C₄H₇O]⁺ (Butyryl cation) |

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. beilstein-journals.org Each functional group absorbs infrared radiation at a characteristic frequency, which corresponds to the vibration of its bonds. For this compound, the most prominent and diagnostic peak in the IR spectrum would be the strong absorption from the amide carbonyl (C=O) group. Other key absorptions would include C-H stretching from the aromatic and aliphatic portions, C-N stretching of the piperazine ring, and vibrations related to the substituted benzene (B151609) ring. mdpi.com

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-3000 |

| Amide C=O Stretch | ~1640 (strong) |

| Aromatic C=C Bending | 1450-1600 |

| C-N Stretch | 1150-1350 |

| C-Cl Stretch | 750-780 |

Development of Bioanalytical Methods for Research Samples

The quantification of this compound in complex biological samples, such as plasma or serum, necessitates the development of a highly selective and sensitive bioanalytical method. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the technique of choice for this purpose, offering superior specificity and lower limits of quantification compared to other analytical methods. nih.govmdpi.com The development and validation of such a method should adhere to established scientific principles and regulatory guidelines to ensure the integrity of the generated data. nih.gov

A comprehensive bioanalytical method involves several key stages: sample preparation, chromatographic separation, and mass spectrometric detection. Each of these stages must be meticulously optimized to achieve the desired analytical performance.

Sample Preparation

The primary objective of sample preparation is to extract the analyte of interest from the biological matrix, removing proteins and other endogenous components that could interfere with the analysis. mdpi.com For piperazine derivatives, several extraction techniques have been successfully employed, including protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). mdpi.commdpi.com

Protein precipitation is a straightforward and rapid technique. It typically involves the addition of a water-miscible organic solvent, such as acetonitrile or methanol, to the plasma sample to denature and precipitate proteins. mdpi.comresearchgate.net While simple, this method may result in less clean extracts compared to LLE or SPE, potentially leading to matrix effects in the LC-MS/MS analysis. mdpi.com

Liquid-liquid extraction partitions the analyte between the aqueous sample and an immiscible organic solvent. The choice of solvent is critical and depends on the polarity and pKa of the analyte. For basic compounds like piperazine derivatives, adjusting the pH of the aqueous phase to above the pKa can enhance extraction efficiency into an organic solvent.

Solid-phase extraction is a highly efficient and selective sample preparation technique. mdpi.com It utilizes a solid sorbent packed into a cartridge or plate to retain the analyte, while interferences are washed away. The analyte is then eluted with a small volume of an appropriate solvent. For piperazine compounds, reversed-phase (e.g., C18) or cation-exchange sorbents can be effective. mdpi.com

A proposed sample preparation procedure for this compound in human plasma could involve protein precipitation followed by further cleanup if necessary.

Table 1: Proposed Sample Preparation Protocol using Protein Precipitation

| Step | Procedure | Details |

|---|---|---|

| 1. Aliquot | Transfer 100 µL of human plasma into a microcentrifuge tube. | |

| 2. Spiking | Add internal standard (IS) solution. | A structurally similar compound not present in the sample. |

| 3. Precipitation | Add 300 µL of cold acetonitrile. | To precipitate plasma proteins. |

| 4. Vortex | Vortex mix for 1 minute. | To ensure thorough mixing and precipitation. |

| 5. Centrifugation | Centrifuge at 10,000 rpm for 10 minutes at 4°C. | To pellet the precipitated proteins. |

| 6. Supernatant Transfer | Transfer the supernatant to a clean tube. | |

| 7. Evaporation | Evaporate the supernatant to dryness under a gentle stream of nitrogen. | |

| 8. Reconstitution | Reconstitute the residue in 100 µL of the mobile phase. | To prepare the sample for LC-MS/MS injection. |

Chromatographic Separation

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate the analyte from any remaining matrix components before it enters the mass spectrometer. mdpi.com A reversed-phase C18 column is commonly used for the separation of piperazine derivatives. nih.govresearchgate.net

The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water). researchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation and peak shape.

Table 2: Hypothetical Liquid Chromatography Parameters

| Parameter | Condition |

|---|---|

| LC System | UHPLC System |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient | Start at 10% B, increase to 95% B over 3 min, hold for 1 min, return to 10% B and equilibrate for 1 min. |

Mass Spectrometric Detection

Tandem mass spectrometry (MS/MS) provides the high selectivity required for bioanalysis. nih.gov The mass spectrometer is typically operated in the positive electrospray ionization (ESI) mode for piperazine compounds. The detection is performed using multiple reaction monitoring (MRM), where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented to produce a specific product ion. The transition from the precursor to the product ion is monitored for quantification. nih.govmdpi.com

For this compound, the exact mass transitions would need to be determined by infusing a standard solution of the compound into the mass spectrometer. A suitable internal standard, a stable isotope-labeled version of the analyte or a close structural analog, should be used to ensure accuracy and precision. mdpi.com

Table 3: Hypothetical Mass Spectrometry Parameters

| Parameter | Setting |

|---|---|

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion ([M+H]⁺) | To be determined experimentally |

| Product Ion | To be determined experimentally |

| Collision Energy | To be optimized |

| Dwell Time | 100 ms |

Method Validation

A developed bioanalytical method must be validated to demonstrate its reliability for its intended purpose. nih.govnih.gov Validation should assess the following parameters: selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability. nih.govresearchgate.net

Table 4: Representative Bioanalytical Method Validation Results (Hypothetical)

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Range | - | 1 - 1000 ng/mL |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 8% |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |

| Intra-day Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | -5% to +7% |

| Inter-day Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | -8% to +6% |

| Recovery | Consistent and reproducible | ~85% |

| Matrix Effect | CV ≤ 15% | < 12% |

| Stability (Freeze-thaw, Short-term, Long-term) | % aken from nominal ≤ 15% | Stable |

The development and validation of a robust bioanalytical method, as outlined above, is a fundamental prerequisite for the accurate quantification of this compound in research samples, thereby enabling reliable pharmacokinetic and toxicokinetic assessments. nih.gov

Future Research Directions and Conceptual Therapeutic Potential

Rational Design of Next-Generation Analogs with Enhanced Biological Specificity

The rational design of new analogs based on the 1-butyryl-4-(2-chlorobenzyl)piperazine structure would be a primary research objective. This approach involves systematically modifying the molecule's constituent parts—the butyryl group, the piperazine (B1678402) core, and the 2-chlorobenzyl moiety—to enhance its interaction with specific biological targets and improve its specificity.

Structural Hybridization: A proven strategy is molecular hybridization, where the core scaffold is combined with other pharmacophoric features to create multifunctional ligands. nih.gov For instance, incorporating elements from known inhibitors of specific enzymes, such as cyclooxygenase (COX) or topoisomerase II, could yield analogs with dual-action capabilities. nih.govnih.gov

Substitution Pattern Modification: Research on other piperazine derivatives demonstrates that altering the substitution patterns on the aromatic rings significantly impacts biological activity. nih.govnih.gov For example, studies on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives showed that different substituents on the benzoyl ring led to varying levels of cytotoxicity against cancer cell lines. nih.govmdpi.com Similarly, modifying the position or number of chlorine atoms on the benzyl (B1604629) ring of this compound, or replacing it with other halogen or alkyl groups, could fine-tune the molecule's electronic and steric properties to optimize target binding. mdpi.com

Linker Modification: The nature of the acyl group (butyryl) could be altered. Changing the chain length, introducing branching, or replacing it with other functional groups could influence the compound's lipophilicity and interaction with target proteins. nih.gov

A series of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives were synthesized and showed significant cell growth inhibitory activity on various cancer cell lines, indicating the potential of such modifications. nih.govmdpi.com

Exploration of Novel Therapeutic Avenues Based on Identified Mechanisms

Assuming initial screenings identify a primary mechanism of action, future research would aim to explore its full therapeutic potential. The piperazine nucleus is associated with a broad range of biological targets. nih.gov

Anticancer Potential: Many piperazine derivatives exhibit potent anticancer activity. nih.govresearchgate.net For example, some analogs have shown cytotoxic effects against liver, breast, colon, and gastric cancer cell lines. nih.govmdpi.com If this compound or its analogs show antiproliferative effects, further studies would investigate their potential as inhibitors of targets like topoisomerase II or specific kinases involved in cancer progression. nih.govnih.gov

Central Nervous System (CNS) Activity: The piperazine scaffold is a classic component of CNS-active drugs. nih.gov Investigations into the affinity of this compound for CNS targets, such as sigma receptors or cholinesterases, could open therapeutic avenues for neurological or psychiatric disorders. nih.govresearchgate.net For example, a screening of piperidine/piperazine-based compounds led to the discovery of a potent sigma-1 receptor (S1R) agonist. nih.gov

Anti-inflammatory and Analgesic Effects: Researchers have successfully designed benzhydrylpiperazine-based molecules as dual inhibitors of COX-2 and 5-LOX, enzymes involved in inflammation and pain pathways. nih.gov Another study synthesized 1-butyryl-4-cinnamylpiperazine (B1668020), which showed analgesic properties. nih.gov This suggests a potential avenue for developing analogs of this compound as novel anti-inflammatory or pain-relieving agents.

Integration of Multi-Omics and Systems Biology Approaches for Comprehensive Understanding

To gain a holistic view of the biological effects of this compound, modern high-throughput techniques are essential. The integration of multi-omics data (genomics, transcriptomics, proteomics, metabolomics) allows for a comprehensive understanding of a compound's mechanism of action, off-target effects, and pathways of resistance. frontiersin.orgoup.com

Target Identification: Transcriptomic analysis (e.g., RNA-seq) of cells treated with the compound can reveal which genes are up- or down-regulated, providing clues about the cellular pathways being perturbed and helping to identify the primary biological target. oup.com